(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
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Description
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H21N5O2 and its molecular weight is 303.366. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Cellular Effects
Related compounds have shown to inhibit 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation
Molecular Mechanism
It is known that related compounds can display high-affinity binding to membranes and functional inverse agonism of inositol phosphate accumulation
Temporal Effects in Laboratory Settings
Related compounds have shown acute and subchronic inhibition of 5-HT-mediated amplification of collagen-stimulated platelet aggregation in whole blood
Dosage Effects in Animal Models
Related compounds have shown to be safe and well-tolerated by mice when treated with certain dosages
Metabolic Pathways
Related compounds have shown to generate active metabolites upon incubation with human liver microsomes
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-18-8-6-13(16-18)11-5-4-7-20(9-11)15(21)12-10-19(2)17-14(12)22-3/h6,8,10-11H,4-5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYIZKGIAUALLQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)C(=O)C3=CN(N=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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